molecular formula C37H70N2O12 B1671069 Erythromycylamine CAS No. 26116-56-3

Erythromycylamine

Cat. No. B1671069
CAS RN: 26116-56-3
M. Wt: 735 g/mol
InChI Key: XCLJRCAJSCMIND-JCTYMORFSA-N
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Description

Erythromycylamine is a macrolide antibiotic . It has antibacterial activity against most Gram-positive cocci and M. catarrhalis .


Synthesis Analysis

Erythromycylamine is synthesized by the condensation of 9 (S)-erythromycylamine with 2-(2-methoxyethoxy)-acetaldehyde . The synthesis of erythromycins, including erythromycylamine, has been a significant synthetic target in the past, and modern synthetic organic chemistry has evolved to address these challenges with new, improved strategies and methods .


Molecular Structure Analysis

The molecular formula of Erythromycylamine is C37H70N2O12 . The Erythromycylamine molecule contains a total of 123 bond(s). There are 53 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 5 hydroxyl group(s), 3 secondary alcohol(s), 2 tertiary alcohol(s), and 5 ether(s) .


Chemical Reactions Analysis

While specific chemical reactions involving Erythromycylamine are not detailed in the search results, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

The physical and chemical properties of Erythromycylamine include a molecular weight of 734.96, and a molecular formula of C37H70N2O12 . More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, and Molar Volume are not available in the search results .

Scientific Research Applications

Antimicrobial Activity

Erythromycylamine and its derivatives have been extensively studied for their antimicrobial properties. A series of 9-N-alkyl derivatives of erythromycylamine showed significant in vitro and in vivo antimicrobial activity. Particularly, 9-N-(1-propyl)erythromycylamine (LY281389) was identified as a highly efficacious derivative. These findings suggest the potential of erythromycylamine derivatives in treating various infections (Kirst et al., 1990).

Pharmacokinetics and Bioequivalence Studies

The pharmacokinetics of erythromycylamine, particularly its detection in human plasma, has been a subject of research. Liu et al. (2008) developed a sensitive liquid chromatographic-electrospray ionization mass spectrometric method for determining erythromycylamine in human plasma. This method has been applied in bioequivalence studies of dirithromycin, highlighting the importance of erythromycylamine in pharmacological research (Liu et al., 2008).

Ribosome Binding Studies

Research by Vince et al. (1976) focused on the binding of N-substituted erythromycylamines to ribosomes. They determined the association and dissociation constants for the binding of erythromycin derivatives to Escherichia coli ribosomes. This study has implications for understanding the molecular interactions and mechanisms of action of erythromycin and its derivatives (Vince et al., 1976).

Synthesis and Structural Studies

Research has also focused on the synthesis of erythromycylamine and its structural identification. For instance, Zhang Wei (2011) discussed the synthesis of erythromycylamine from erythromycin A and its subsequent use in producing dirithromycin. The structural characterization of these compounds is crucial for understanding their pharmacological properties (Zhang Wei, 2011).

Liver Toxicity Studies

Rawat et al. (2016) used 1H NMR-based serum metabolomics to reveal erythromycin-induced liver toxicity in albino Wistar rats. This study provided insights into the metabolic changes associated with erythromycin-induced hepatotoxicity, contributing to a betterunderstanding of the potential side effects and risks associated with erythromycin and its derivatives, such as erythromycylamine (Rawat et al., 2016).

Analytical Method Development

A study by Dong-hua (2009) highlighted the development of a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for the determination of erythromycylamine in human plasma. This method proved to be highly sensitive and specific, suitable for clinical investigations of erythromycylamine pharmacokinetics (Di Dong-hua, 2009).

Ultrawave-Mediated Synthesis

Zhang et al. (2005) reported the ultrawave-mediated reduction of erythromycin A 9(E)-oxime to 9(S)-erythromycylamine, demonstrating a more convenient and effective approach for synthesizing this compound. This innovative synthesis method could have significant implications for the production of erythromycylamine and related compounds (Weige Zhang et al., 2005).

Improvement of Synthetic Technology

Fan Ju-zheng (2008) worked on improving the synthetic technology of (9S)-Erythromycylamine. This research aimed at enhancing the yield and efficiency of the synthesis process, making it more suitable for industrial production (Fan Ju-zheng, 2008).

Safety And Hazards

Erythromycylamine is classified as having acute toxicity, oral (Category 4), H302 according to one safety data sheet . Another safety data sheet indicates that it is not classified as dangerous goods but is an environmentally hazardous substance .

Future Directions

While specific future directions for Erythromycylamine are not detailed in the search results, it’s worth noting that ongoing research into novel approaches for antibiotic management provides hope for reducing the devastating effect of diseases in the future .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLJRCAJSCMIND-JCTYMORFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180750
Record name Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9S)-9-Amino-9-deoxoerythromycin

CAS RN

26116-56-3
Record name Erythromycylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26116-56-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9(S)-Erythromycylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9S)-9-amino-9-deoxyerythromycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.835
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Record name 9(S)-ERYTHROMYCYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
533
Citations
EH Massey, BS Kitchell, LD Martin… - Journal of Medicinal …, 1974 - ACS Publications
In vitro and in vivo antibacterial activities of 9 (S)-erythromycylamine (3), a series of aromatic and aliphatic aldehyde condensation products (5, 7a, b) of 3, and 9 (fi)-erythromycylamine (4…
Number of citations: 49 pubs.acs.org
R Ryden, GH Timms, DM Prime… - Journal of Medicinal …, 1973 - ACS Publications
… of erythromycylamine are not easily prepared. For example, erythromycylamine reacts with … Reaction of erythromycylamine with aliphatic ketones followed the pattern of the aromatic …
Number of citations: 19 pubs.acs.org
HA Kirst, JA Wind, JP Leeds, KE Willard… - Journal of medicinal …, 1990 - ACS Publications
A series of new 9-N-alkyl derivatives of 9 (S)-erythromycylamine has been synthesized by reductive alkylation of erythromycylamine with aliphatic aldehydes and sodium …
Number of citations: 22 pubs.acs.org
JP Montenez, F Van Bambeke, J Piret… - Toxicology and applied …, 1999 - Elsevier
… as for the prodrug form of erythromycylamine, dirithromycin. We … For erythromycin A and erythromycylamine, we used the … A) and N-(2-ethyl-1-butyl)erythromycylamine (Kirst et al., 1990), …
Number of citations: 109 www.sciencedirect.com
R Vince, D Weiss, S Pestka - Antimicrobial agents and …, 1976 - Am Soc Microbiol
… The erythromycylamine and the correspondingN-substituted derivative appeared as black … The fluorescent derivative, 53, was prepared by allowing 9(S)-erythromycylamine to react with …
Number of citations: 32 journals.asm.org
EM Mtairag, H Abdelghaffar… - Journal of Antimicrobial …, 1994 - academic.oup.com
… of radiolabelled dinthromycin to erythromycylamine, because the values obtained by these authors are similar to those obtained in this study for erythromycylamine. When considering …
Number of citations: 44 academic.oup.com
H Abdelghaffar, EM Mtairag… - Antimicrobial agents and …, 1994 - Am Soc Microbiol
… Dirithromycin and, to a lesser extent, erythromycylamine and … of dirithromycin and erythromycylamine and the intragranular … that dirithromycin and erythromycylamine concentrate …
Number of citations: 42 journals.asm.org
HL Cai, F Wang, WX Peng, RH Zhu, Y Deng… - … of Chromatography B, 2014 - Elsevier
A liquid chromatography-tandem mass spectrometry method was developed and validated for the quantification of erythromycylamine, which is the predominant active metabolite of …
Number of citations: 13 www.sciencedirect.com
JR Everett, JW Tyler - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
The 1H and 13C nmr spectra of (9S)-9-hydroxy-9-deoxoerythromycin A (2), (9S)-9, 11-O-isopropylidene-9-deoxoerythromycin A (3), and (9S)-erythromycylamine A (4) were solved by …
Number of citations: 11 pubs.rsc.org
H Abdelghaffar, H Kirst, A Soukri… - Journal of …, 2002 - Taylor & Francis
… group of erythromycylamine modified the anti-oxidant activity. Five erythromycylamine derivatives (Figure 1) were selected and assessed comparatively to erythromycylamine for their …
Number of citations: 6 www.tandfonline.com

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